molecular formula C22H24ClP B081357 Butyltriphenylphosphonium chloride CAS No. 13371-17-0

Butyltriphenylphosphonium chloride

Cat. No.: B081357
CAS No.: 13371-17-0
M. Wt: 354.8 g/mol
InChI Key: MFIUDWFSVDFDDY-UHFFFAOYSA-M
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Description

Chemical Identity
Butyltriphenylphosphonium chloride (CAS 13371-17-0) is a quaternary phosphonium salt with the molecular formula C₂₂H₂₄ClP and a molecular weight of 354.85 g/mol . It is classified as a cationic surfactant and phase transfer catalyst, commonly used in organic synthesis and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltriphenylphosphonium chloride can be synthesized by reacting triphenylphosphine with butyl chloride in the presence of a base . The reaction typically involves dissolving triphenylphosphine in an organic solvent, such as toluene or dichloromethane, and then adding butyl chloride and a base like sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Butyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce butyltriphenylphosphonium hydroxide .

Scientific Research Applications

Organic Synthesis

Role as a Phase Transfer Catalyst:
BTPC is primarily utilized as a phase transfer catalyst (PTC) in organic reactions. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly beneficial in nucleophilic substitutions and coupling reactions, which are crucial for constructing complex organic molecules .

Examples of Reactions:

  • Nucleophilic Substitutions: BTPC aids in the substitution of halides with nucleophiles, improving the efficiency of the reaction.
  • Coupling Reactions: It is employed in various coupling reactions, including the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates:
BTPC plays a critical role in synthesizing intermediates used in drug development. Its ability to facilitate specific molecular formations allows researchers to create compounds that target various diseases effectively .

Case Study:
In a study focused on developing anti-cancer agents, BTPC was used to synthesize novel phosphonium salts that exhibited promising cytotoxicity against cancer cell lines. The compound's ability to enhance the solubility and bioavailability of therapeutic agents was highlighted as a significant advantage .

Material Science

Development of Advanced Materials:
BTPC is utilized in creating advanced materials such as polymers and nanomaterials. Its incorporation into these materials enhances properties like conductivity and stability, which are vital for electronic applications and coatings .

Applications in Electronics:

  • Conductive Polymers: BTPC-modified polymers have been developed for use in flexible electronics, improving their electrical properties.
  • Nanocomposites: The compound has been used to synthesize nanocomposites that exhibit enhanced mechanical strength and thermal stability .

Biochemistry

Cell-Penetrating Agent:
In biochemical research, BTPC serves as a cell-penetrating agent, facilitating the delivery of therapeutic compounds into cells. This property is crucial for developing effective drug delivery systems and gene therapy applications .

Case Study:
Research demonstrated that BTPC could enhance the cellular uptake of small interfering RNA (siRNA), significantly improving gene silencing efficiency. This application underscores its potential in therapeutic strategies targeting genetic diseases .

Catalysis

Catalytic Applications:
BTPC functions as a catalyst in various chemical reactions, improving reaction rates and selectivity. Its use can lead to more efficient production processes in chemical manufacturing .

Examples of Catalytic Reactions:

  • Heck Reaction: BTPC has been successfully applied in Heck coupling reactions to form carbon-carbon bonds.
  • Michael Additions: It also catalyzes Michael addition reactions, expanding its utility in synthetic organic chemistry .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisPhase transfer catalystEnhances reaction rates and yields
Pharmaceutical DevelopmentSynthesis of drug intermediatesTargets disease effectively
Material ScienceDevelopment of conductive polymersImproves electrical properties
BiochemistryCell-penetrating agent for drug deliveryEnhances cellular uptake of therapeutic compounds
CatalysisCatalyzing various organic reactionsIncreases efficiency in chemical manufacturing

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : White to off-white crystalline solid .
  • Melting Point : 226–230°C .
  • Solubility: Soluble in polar solvents like water, methanol, and ethanol .
  • Hygroscopicity : Absorbs moisture from air, requiring storage under inert gas or desiccated conditions .

Comparison with Similar Compounds

Butyltriphenylphosphonium chloride belongs to the quaternary phosphonium salt family. Key structural analogs include ethyltriphenylphosphonium bromide and methyltriphenylphosphonium chloride , which differ in alkyl chain length and counterions. Below is a comparative analysis based on available evidence:

Table 1: Comparison of Quaternary Phosphonium Salts

Property This compound Ethyltriphenylphosphonium Bromide* Methyltriphenylphosphonium Chloride*
CAS No. 13371-17-0 Not provided in evidence Not provided in evidence
Molecular Formula C₂₂H₂₄ClP C₂₀H₂₀BrP (inferred) C₁₉H₁₈ClP (inferred)
Alkyl Chain Length Butyl (C₄H₉) Ethyl (C₂H₅) Methyl (CH₃)
Counterion Cl⁻ Br⁻ Cl⁻
Melting Point 226–230°C Data unavailable Data unavailable
Applications Wittig reactions, membrane studies Likely similar uses (inferred) Likely similar uses (inferred)
Solubility Polar solvents (water, methanol) Bromide salts often less polar (inferred) Similar to chloride salts (inferred)

Key Differences and Implications:

Alkyl Chain Length: Longer alkyl chains (e.g., butyl vs. ethyl) enhance lipophilicity, improving efficacy as phase transfer catalysts in non-polar media . Shorter chains (methyl/ethyl) may exhibit faster reaction kinetics in Wittig reactions due to reduced steric hindrance .

Counterion Effects :

  • Chloride (Cl⁻) : Smaller size increases solubility in polar solvents compared to bromide (Br⁻) .
  • Bromide (Br⁻) : Larger ion may stabilize phosphonium salts in organic phases, altering reaction pathways .

Thermal Stability :

  • This compound’s higher melting point (226–230°C) suggests stronger ionic lattice interactions compared to shorter-chain analogs (data needed for confirmation).

Limitations in Evidence:

Direct comparative data for ethyltriphenylphosphonium bromide or methyl analogs are absent in provided sources. Structural inferences are drawn from general chemical principles. Further experimental studies are needed to quantify reactivity, solubility, and thermal differences.

Biological Activity

Butyltriphenylphosphonium chloride (BTPPC) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of BTPPC, summarizing key findings from diverse studies, including its effects on cellular processes, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

BTPPC is characterized by a butyl group attached to a triphenylphosphonium moiety, which confers lipophilicity and facilitates its interaction with biological membranes. The chemical structure can be represented as follows:

C22H30ClP\text{C}_{22}\text{H}_{30}\text{Cl}\text{P}

This structure enables BTPPC to penetrate cellular membranes, influencing various biological pathways.

  • Mitochondrial Targeting : BTPPC is known to localize in mitochondria, where it can affect mitochondrial membrane potential and ATP production. This property is particularly relevant in studies investigating mitochondrial dysfunction in diseases such as cancer and neurodegeneration.
  • Antioxidant Activity : Research indicates that BTPPC exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.
  • Modulation of Ion Channels : BTPPC has been shown to influence ion channel activity, particularly in neuronal cells. Its interaction with sodium and potassium channels can alter excitability and neurotransmission, making it a candidate for neurological studies.

In Vitro Studies

  • Cell Viability : In vitro studies have demonstrated that BTPPC can modulate cell viability in various cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma cells by activating caspase pathways .
  • Neuroprotective Effects : BTPPC has been investigated for its neuroprotective effects against oxidative stress-induced neuronal cell death. In models of neurodegenerative diseases, it has been observed to enhance cell survival and reduce markers of apoptosis .

In Vivo Studies

  • Tumor Growth Inhibition : Animal studies have reported that BTPPC administration leads to a significant reduction in tumor growth in xenograft models of cancer. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
  • Improvement of Mitochondrial Function : In models of mitochondrial dysfunction, BTPPC has been shown to restore ATP levels and improve mitochondrial respiration, suggesting its potential as a therapeutic agent for mitochondrial diseases .

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial explored the efficacy of BTPPC in combination with standard chemotherapy agents in patients with resistant tumors. Results indicated improved response rates compared to chemotherapy alone, highlighting the compound's potential as an adjunct therapy .
  • Neurodegenerative Disease Model : In a rodent model of Alzheimer's disease, treatment with BTPPC resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting a protective role against neurodegeneration .

Data Summary

The following table summarizes key findings from various studies on the biological activity of BTPPC:

Study TypeEffect ObservedReference
In VitroInduction of apoptosis in glioblastoma
In VitroNeuroprotection against oxidative stress
In VivoTumor growth inhibition
Clinical TrialEnhanced response rates in resistant tumors
Animal ModelImproved cognitive function

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity butyltriphenylphosphonium chloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between triphenylphosphine and butyl chloride under anhydrous conditions. Ensure stoichiometric control (1:1 molar ratio) and inert atmosphere (e.g., nitrogen) to prevent oxidation. Characterization via 1H^1H-NMR and elemental analysis confirms purity. For large-scale synthesis, recrystallization from ethanol-water mixtures improves yield (melting point: 223–227°C) .

Q. How can solubility properties of this compound be leveraged in reaction design?

  • Methodological Answer : The compound is highly soluble in polar solvents (water, ethanol) but less so in aromatic hydrocarbons. This property allows phase-transfer catalysis in biphasic systems. For example, in oxidation reactions, its solubility in ethanol facilitates homogeneous mixing with dichromate esters, enhancing reaction efficiency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (skin, eyes, respiratory system). Store in airtight containers to avoid hygroscopic degradation. In case of exposure, rinse with water for 15 minutes and consult a physician with the SDS .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence reaction kinetics in dichromate-mediated oxidations using this compound?

  • Methodological Answer : Solvent polarity affects transition-state stabilization in dichromate ester decomposition (rate-determining step). A multiparametric solvent study (19 solvents) revealed second-order dependence on reductant and acidity. Steric hindrance from substituents slows α-C–H cleavage; kinetic isotope effects (KIE) using deuterated alcohols confirm this .

Q. What analytical methods resolve contradictions in reported decomposition products under thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition pathways. For instance, thermal degradation above 240°C releases triphenylphosphine oxide and butyl chloride. Conflicting reports may arise from varying heating rates or atmospheric conditions (oxidative vs. inert); replicate experiments under controlled conditions are essential .

Q. How can environmental persistence of this compound be assessed in aquatic systems?

  • Methodological Answer : Use OECD 301 biodegradability tests (e.g., dissolved organic carbon removal) to evaluate half-life in water. LC-MS/MS quantifies trace residues, while ecotoxicity assays (e.g., Daphnia magna mortality) assess environmental risk. Note: Its high water solubility increases bioavailability, necessitating containment in lab wastewater .

Q. What strategies mitigate interference from this compound in NMR characterization of reaction mixtures?

  • Methodological Answer : Paramagnetic relaxation agents (e.g., Cr(acac)3_3) suppress 31P^31P-NMR signals from phosphonium salts. Alternatively, use deuterated solvents to shift residual proton signals. For complex mixtures, HSQC or DOSY NMR separates overlapping peaks .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points (223–227°C vs. 240–243°C) for this compound?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Purify via column chromatography (silica gel, ethyl acetate/hexane), then confirm purity via DSC (differential scanning calorimetry) with a controlled heating rate (2°C/min) .

Q. What experimental controls validate its role as a phase-transfer catalyst versus a stoichiometric reagent?

  • Methodological Answer : Conduct kinetic studies with varying catalyst loads (0.1–10 mol%). A linear rate increase at low concentrations indicates catalytic behavior. Stoichiometric use shows no rate dependence beyond 1 equivalent. Monitor intermediates via in situ IR or MS .

Q. Environmental and Regulatory Considerations

Q. How does this compound comply with REACH regulations for laboratory use?

  • Methodological Answer : Under REACH, its CAS No. (13371-17-0) requires hazard communication (GHS labeling: irritant). Maintain safety data sheets (SDS) and limit disposal via certified waste handlers. For EU labs, register quantities above 1 tonne/year per ECHA guidelines .

Properties

IUPAC Name

butyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUDWFSVDFDDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884597
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source EPA DSSTox
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Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13371-17-0
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13371-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
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Record name Phosphonium, butyltriphenyl-, chloride (1:1)
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Record name Butyltriphenylphosphonium chloride
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Retrosynthesis Analysis

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